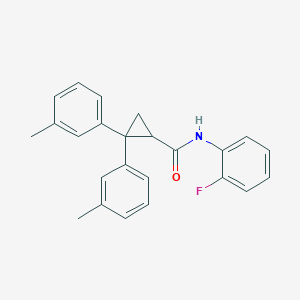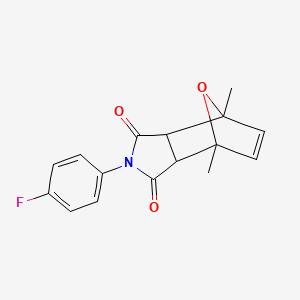![molecular formula C16H8Cl6N2O4 B4976676 1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its highly chlorinated structure and the presence of a nitrophenyl group This compound is notable for its unique tricyclic framework, which includes multiple chlorine atoms and a nitrogen atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from simpler organic precursors. The process often includes chlorination reactions, nitration, and cyclization steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts or reagents are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The scalability of the synthesis process is essential for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s highly chlorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with similar chlorination but different structural features.
Dieldrin: An organochlorine compound with a similar level of chlorination but distinct biological activity.
Endosulfan: Another chlorinated compound with insecticidal properties, differing in its specific functional groups and applications.
Uniqueness
1,7,8,9,10,10-Hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is unique due to its tricyclic structure, integration of a nitrophenyl group, and the specific arrangement of chlorine atoms
Properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6N2O4/c1-5-2-3-6(24(27)28)4-7(5)23-12(25)8-9(13(23)26)15(20)11(18)10(17)14(8,19)16(15,21)22/h2-4,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDOPLBSKKOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-1-amine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![1-[4-(2-Methoxyphenoxy)phenyl]-3-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)
![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)

![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)

